Tiacrilast - 78299-53-3

Tiacrilast

Catalog Number: EVT-446161
CAS Number: 78299-53-3
Molecular Formula: C12H10N2O3S
Molecular Weight: 262.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tiacrilast is a pharmaceutical compound primarily recognized for its role as a topical anti-inflammatory agent. It is classified as a dual inhibitor of phosphodiesterase and lipoxygenase, which are enzymes involved in inflammatory processes. This compound has been studied for its potential applications in treating various inflammatory conditions, particularly in dermatology.

Source

Tiacrilast was developed as part of a broader effort to create effective treatments for inflammatory diseases. Its synthesis and development have been documented in various scientific publications, highlighting its efficacy and mechanisms of action.

Classification
  • Chemical Class: Tiacrilast belongs to the class of compounds known as anti-inflammatory agents.
  • Pharmacological Class: It acts as a phosphodiesterase inhibitor and lipoxygenase inhibitor.
Synthesis Analysis

Methods

The synthesis of Tiacrilast involves several steps that typically include the formation of key intermediates followed by coupling reactions. The specific synthetic route can vary, but it generally encompasses the following stages:

  1. Formation of Key Intermediates: Initial reactions produce intermediates that contain functional groups necessary for further modifications.
  2. Coupling Reactions: These intermediates are then coupled to form the final structure of Tiacrilast.

Technical Details

  • The synthesis often employs standard organic chemistry techniques such as refluxing, crystallization, and chromatography to purify the compound.
  • Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.
Molecular Structure Analysis

Structure

Tiacrilast has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific arrangement of atoms and bonds is crucial for its interaction with biological targets.

Data

  • Molecular Formula: C17H20N2O4
  • Molecular Weight: 316.35 g/mol
  • Structural Features: The structure includes a phenyl ring, an amine group, and ester functionalities that are integral to its mechanism of action.
Chemical Reactions Analysis

Reactions

Tiacrilast participates in various chemical reactions that can affect its stability and efficacy. Key reactions include:

  1. Hydrolysis: Under certain conditions, Tiacrilast can undergo hydrolysis, leading to the breakdown of ester bonds.
  2. Degradation Pathways: Understanding these pathways is essential for determining the shelf life and storage conditions for the compound.

Technical Details

  • The stability of Tiacrilast can be influenced by pH, temperature, and the presence of other reactive species.
  • Analytical techniques such as high-performance liquid chromatography (HPLC) are used to monitor these reactions.
Mechanism of Action

Process

Tiacrilast exerts its anti-inflammatory effects through the inhibition of phosphodiesterase and lipoxygenase pathways. By blocking these enzymes, Tiacrilast reduces the production of pro-inflammatory mediators such as leukotrienes and prostaglandins.

Data

  • Inhibition Profile: Studies indicate that Tiacrilast significantly decreases inflammatory markers in various models, demonstrating its potential effectiveness in treating conditions like dermatitis and psoriasis.
  • Pharmacodynamics: The compound's pharmacodynamic properties suggest a rapid onset of action with sustained effects over time.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tiacrilast is typically presented as a white to off-white crystalline powder.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Tiacrilast is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is approximately 140–145 °C, indicating good thermal stability.
Applications

Scientific Uses

Tiacrilast is primarily utilized in dermatological formulations aimed at treating inflammatory skin conditions. Its applications include:

  • Topical Treatments: Used in creams or gels for localized treatment of skin inflammation.
  • Research Studies: Investigated for its potential use in systemic therapies for broader inflammatory disorders.
Introduction to Tiacrilast: Development Context and Historical Significance

Emergence of Tiacrilast as a Mast Cell Stabilizer in Antiallergic Therapeutics

Tiacrilast was specifically engineered to inhibit mast cell degranulation through stabilization of the cell membrane, thereby preventing calcium influx essential for histamine vesicle fusion and release. Mechanistic studies demonstrated its action was distinct from end-organ receptor antagonism, as it showed no significant inhibition of histamine, serotonin, or leukotriene receptors [5]. This targeted mechanism aligned with the pharmacological goal of interrupting allergic cascades upstream of mediator production.

In vitro studies established Tiacrilast's potency profile through direct comparison with established mast cell stabilizers. Research using passively sensitized rat peritoneal cells demonstrated concentration-dependent inhibition of IgE-mediated histamine release, with Tiacrilast exhibiting significantly greater potency than Cromoglycate (IC~50~ values: 0.25 μM vs. 1.5 μM). This represented approximately a six-fold increase in in vitro potency [5].

In vivo validation utilized established animal models of immediate hypersensitivity. In rat passive cutaneous anaphylaxis (PCA) tests, Tiacrilast administered orally demonstrated potent dose-dependent inhibition with an ID~50~ of 0.65 mg/kg. More significantly, in a model of anaphylactic bronchospasm in passively sensitized rats, Tiacrilast showed exceptional activity via both oral (ID~50~ = 0.022 mg/kg) and aerosol administration routes. When delivered via nebulization, Tiacrilast was 23-fold more potent than Cromoglycate in preventing bronchoconstriction [5]. These findings positioned Tiacrilast as a compelling preclinical candidate with potential advantages over existing therapies.

Table 1: Comparative Potency Profile of Tiacrilast vs. Cromoglycate

ParameterTiacrilastCromoglycatePotency Ratio
In vitro IC~50~ (μM)0.251.56.0x
PCA Test ID~50~ (mg/kg)0.65Not reported-
Bronchospasm ID~50~ (mg/kg) - Oral0.022Not reported-
Bronchospasm ID~50~ - Aerosol~23x more potentReference23.0x

Historical Trajectory: From Preclinical Discovery to Early Clinical Investigations

Following promising preclinical results, Tiacrilast progressed into early-phase human clinical trials during the mid-1980s. Initial clinical evaluation focused on its potential in allergic asthma and allergic rhinitis. A key study investigated a 350 mg oral dose of Tiacrilast in patients with allergic asthma challenged with inhaled pollen extracts. Outcomes measured included changes in log PD~20~ FEV~1~ (provocative dose causing 20% fall in forced expiratory volume in 1 second) and log PD~35~ SG~aw~ (provocative dose causing 35% fall in specific airway conductance). Tiacrilast demonstrated statistically significant inhibitory activity relative to placebo in reducing these acute airway responses in ragweed-sensitive individuals. However, the magnitude of protection was noted to be less than that achieved with Cromoglycate administered via inhalation at a 20 mg dose [5]. This suggested potential limitations in oral bioavailability or translational differences in mast cell stabilization efficacy between rodent models and human asthma.

Table 2: Summary of Tiacrilast Preclinical Efficacy

Model SystemKey FindingSignificance
Rat Peritoneal Cells (in vitro)IC~50~ = 0.25 μM for histamine release inhibition~6-fold more potent than Cromoglycate (IC~50~=1.5 μM)
Rat Passive Cutaneous AnaphylaxisID~50~ = 0.65 mg/kg (oral)Demonstrated potent systemic activity
Anaphylactic Bronchospasm (Rat)ID~50~ = 0.022 mg/kg (oral); 23x Cromoglycate (aerosol)Superior aerosol potency vs. established comparator

Further clinical investigation explored Tiacrilast's potential in atopic eczema/dermatitis syndrome (ADS), a condition where mast cell involvement was hypothesized. A multicenter, double-blind, placebo-controlled trial evaluated a topical 3% Tiacrilast hydrogel formulation applied for 28 days on affected skin. Efficacy assessments employed a 4-point scale for erythema, scaling, induration, exudation, and pruritus. Results from 32 evaluable patients showed no statistically significant differences between drug- and vehicle-treated sites: >33% improvement occurred in 78% of Tiacrilast-treated sites versus 75% of vehicle-treated sites across all parameters. The overall assessment and site preference evaluations similarly revealed no therapeutic advantage for the active compound [2]. This failure suggested mast cells might not play a dominant role in maintaining chronic atopic eczema lesions, challenging the initial therapeutic hypothesis for Tiacrilast in this indication.

Table 3: Early Clinical Findings for Tiacrilast

Clinical StudyPopulationInterventionPrimary Outcome
Allergic Asthma Challenge [5]Ragweed-sensitive asthmatics350 mg oral TiacrilastSignificant inhibition vs placebo (log PD~20~ FEV~1~, log PD~35~ SG~aw~) but less than inhaled Cromoglycate
Atopic Eczema (Multicenter DBPC) [2]Adult patients with ADS3% Tiacrilast hydrogel qd x 28 days>33% improvement: 78% (Tiacrilast) vs 75% (Vehicle); No significant differences

The trajectory of Tiacrilast illustrates both the promise and challenges of mast cell-targeted therapy development. While its potent in vitro and in vivo preclinical profile demonstrated significant advances in mediator release inhibition, its translation into clear clinical efficacy in human allergic diseases proved inconsistent. The compound's historical significance lies in its contribution to understanding mast cell biology and the pharmacological requirements for effective stabilization across different disease contexts. Its development provided valuable insights into the limitations of oral mast cell stabilizers for asthma and questioned the centrality of mast cells in chronic eczematous inflammation, guiding future research toward more targeted approaches and refined patient selection strategies [2] [5].

Properties

CAS Number

78299-53-3

Product Name

Tiacrilast

IUPAC Name

(E)-3-(6-methylsulfanyl-4-oxoquinazolin-3-yl)prop-2-enoic acid

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

InChI

InChI=1S/C12H10N2O3S/c1-18-8-2-3-10-9(6-8)12(17)14(7-13-10)5-4-11(15)16/h2-7H,1H3,(H,15,16)/b5-4+

InChI Key

VHFPVEGFRVEDBK-SNAWJCMRSA-N

SMILES

CSC1=CC2=C(C=C1)N=CN(C2=O)C=CC(=O)O

Synonyms

3-(6-(methylthio)-4-oxo-4H-quinazolin-3-yl)-2-propenoic acid
Ro 223747
Ro-22-3747
tiacrilast

Canonical SMILES

CSC1=CC2=C(C=C1)N=CN(C2=O)C=CC(=O)O

Isomeric SMILES

CSC1=CC2=C(C=C1)N=CN(C2=O)/C=C/C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.